Enantiomeric Excess Advantage of Asymmetric Hydrogenation Route vs. Classical Resolution Route for (S)-3-Cyano-5-methylhexanoate Precursor
The asymmetric hydrogenation route employing Rh[(R,R)-Me-DuPHOS] catalyst produces (S)-3-cyano-5-methylhexanoate—the direct nitrile precursor to (S)-Methyl 3-amino-5-methylhexanoate—with 96–97% enantiomeric excess (ee) and overall Pregabalin yield exceeding 90% from the hydrogenation step. In contrast, the classical resolution-based manufacturing route using (S)-(+)-mandelic acid as resolving agent achieves only 25–29% overall yield of (S)-Pregabalin and generates stoichiometric (R)-enantiomer waste that cannot be efficiently racemized and recycled [1]. This 61–65 percentage-point yield differential directly translates to substantially reduced cost of goods and improved atom economy in large-scale manufacturing [2].
| Evidence Dimension | Overall yield of (S)-Pregabalin from synthetic route |
|---|---|
| Target Compound Data | >90% yield from asymmetric hydrogenation step; overall yield of Pregabalin not explicitly stated but described as 'excellent' in publication |
| Comparator Or Baseline | Classical resolution route: 25–29% overall yield of (S)-Pregabalin from diethyl malonate and isobutyraldehyde |
| Quantified Difference | >61 percentage-point yield advantage for asymmetric hydrogenation-based approach |
| Conditions | Asymmetric hydrogenation: Rh[(R,R)-Me-DuPHOS] catalyst, 3-cyano-5-methylhex-3-enoic acid salt substrate, 55°C in methanol; Resolution route: condensation of diethyl malonate with isobutyraldehyde followed by 4 steps and (S)-(+)-mandelic acid resolution |
Why This Matters
For procurement of (S)-Methyl 3-amino-5-methylhexanoate derived from the asymmetric hydrogenation route, the >60% yield advantage over classical resolution translates to lower unit cost, reduced waste disposal burden, and superior scalability for commercial API manufacturing.
- [1] Burk, M. J.; de Koning, P. D.; Grote, T. M.; Hoekstra, M. S.; Hoge, G.; Jennings, R. A.; Kissel, W. S.; Le, T. V.; Lennon, I. C.; Mulhern, T. A.; Ramsden, J. A.; Wade, R. A. An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. J. Org. Chem. 2003, 68 (14), 5731–5734. View Source
- [2] Hoekstra, M. S.; Sobieray, D. M.; Schwindt, M. A.; Mulhern, T. A.; Grote, T. M.; Huckabee, B. K.; Hendrickson, V. S.; Franklin, L. C.; Granger, E. J.; Karrick, G. L. Chemical Development of CI-1008, an Enantiomerically Pure Anticonvulsant. Org. Process Res. Dev. 1997, 1 (1), 26–38. View Source
